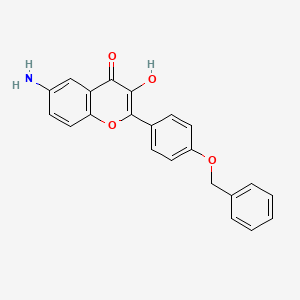
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one typically involves multiple steps, starting from commercially available precursors One common method involves the condensation of 4-phenylmethoxybenzaldehyde with 3-hydroxy-2-aminoacetophenone under basic conditions to form the chromen-4-one core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto-6-amino-2-(4-phenylmethoxyphenyl)chromen-4-one.
Reduction: Formation of 6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its anticancer activity is believed to involve the inhibition of key enzymes such as tyrosine kinases and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the amino group at the 6-position.
6-Hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one: Similar structure but has a hydroxyl group instead of an amino group at the 6-position.
Uniqueness
6-Amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C22H17NO4 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
6-amino-3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H17NO4/c23-16-8-11-19-18(12-16)20(24)21(25)22(27-19)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12,25H,13,23H2 |
Clé InChI |
QFAGMMGWECWHER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)
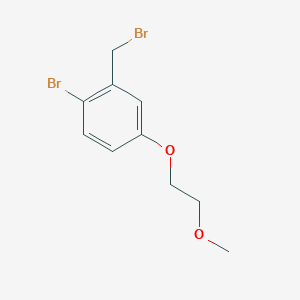
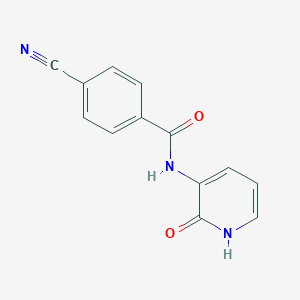
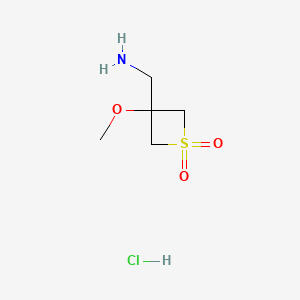
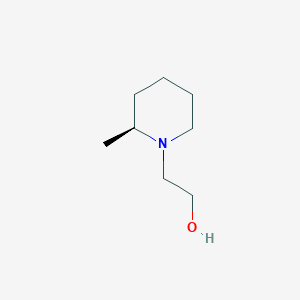
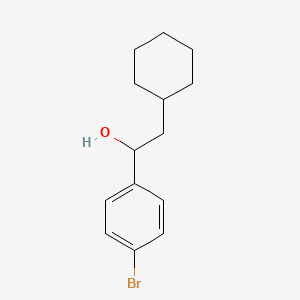
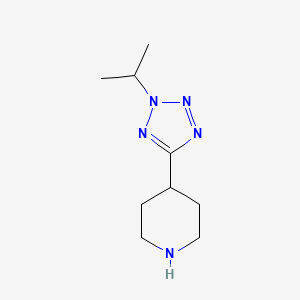

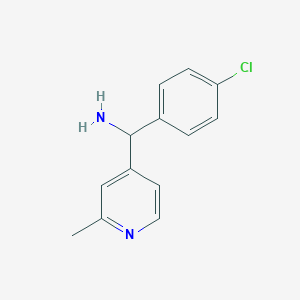
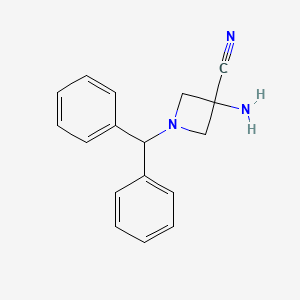
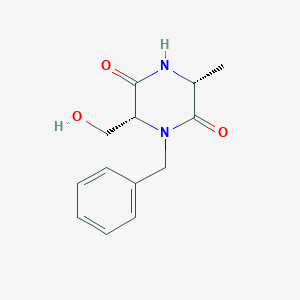
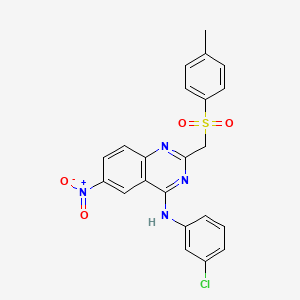
![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)

